molecular formula C7H10N2O B3356716 2-Propyl-5-formylimidazole CAS No. 68282-48-4

2-Propyl-5-formylimidazole

Cat. No.: B3356716
CAS No.: 68282-48-4
M. Wt: 138.17 g/mol
InChI Key: RJJUHCRCATVRBK-UHFFFAOYSA-N
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Description

2-Propyl-5-formylimidazole is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-5-formylimidazole typically involves the condensation of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction. The reaction conditions are controlled to maintain a pH range of 6.0-7.5. The intermediate product, 2-butyl-1H-imidazole-5(4H)-ketone, is then reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve a one-pot synthesis approach. This method includes the use of 2-substituted 4-chloro-5-formylimidazole as an intermediate, followed by hydrodehalogenation to obtain the final product. The use of a triflate catalyst can significantly improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-5-formylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propyl-5-formylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates for antihypertensive agents.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Propyl-5-formylimidazole involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • 2-Butyl-5-formylimidazole
  • 2-Methyl-5-formylimidazole
  • 2-Ethyl-5-formylimidazole

Comparison: 2-Propyl-5-formylimidazole is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct chemical reactivity .

Properties

IUPAC Name

2-propyl-1H-imidazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-7-8-4-6(5-10)9-7/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJUHCRCATVRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454532
Record name 2-PROPYL-5-FORMYLIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-48-4
Record name 2-PROPYL-5-FORMYLIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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